molecular formula C11H21ClN2O2 B13907916 tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

Cat. No.: B13907916
M. Wt: 248.75 g/mol
InChI Key: NVIZDJWHYRSKJM-QRPNPIFTSA-N
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Description

tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride is a compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which imparts significant steric constraints and rigidity. This structural feature makes them highly interesting for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings in the spirocyclic structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. For example, the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate allows for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amino derivatives .

Scientific Research Applications

tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance the compound’s binding affinity and selectivity for its targets. This makes it a valuable tool in the design of peptidomimetic drugs and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride lies in its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This feature can lead to enhanced biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1

InChI Key

NVIZDJWHYRSKJM-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl

Origin of Product

United States

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